Nilotinib hydrochloride is a potent and selective tyrosine kinase inhibitor (TKI) initially developed for the treatment of chronic myelogenous leukemia (CML). It is classified as a second-generation TKI, demonstrating improved efficacy against imatinib-resistant BCR-ABL mutations. [] Nilotinib hydrochloride acts as a competitive inhibitor, binding to the inactive conformation of the Abl kinase domain within the BCR-ABL fusion protein. [] This binding inhibits the protein's activity, preventing the proliferation of Philadelphia chromosome-positive (Ph+) CML cells. []
Nilotinib hydrochloride is a potent protein tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). It specifically targets the Bcr-Abl fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells. Nilotinib hydrochloride is characterized by its high specificity and efficacy against Bcr-Abl-expressing cells, making it an essential therapeutic agent in oncology.
Nilotinib hydrochloride is derived from the chemical compound nilotinib, which was developed as a second-generation tyrosine kinase inhibitor. The synthesis of nilotinib and its hydrochloride salt has been extensively documented in various patents and research articles, highlighting different methods of preparation and purification.
Nilotinib hydrochloride falls under the category of anticancer agents, specifically classified as a protein tyrosine kinase inhibitor. It is also categorized as a small molecule drug.
The synthesis of nilotinib hydrochloride can be achieved through several methods, primarily involving multi-step chemical reactions. The most notable processes include:
Nilotinib hydrochloride has a complex molecular structure characterized by multiple functional groups. Its chemical formula is . The structure includes:
The molecular weight of nilotinib hydrochloride is approximately 441.90 g/mol. The compound's melting point ranges from 235°C to 236°C, indicating its stability at elevated temperatures .
The primary reactions involved in the synthesis of nilotinib hydrochloride include:
The reactions are typically conducted under controlled conditions (temperature and pH) to optimize yield and purity. For instance, reactions may occur in solvents like n-butanol at temperatures ranging from 110°C to 115°C for optimal results .
Nilotinib exerts its pharmacological effects by selectively inhibiting the Bcr-Abl tyrosine kinase activity. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in CML cells.
Studies have shown that nilotinib effectively inhibits cell proliferation and induces apoptosis in Bcr-Abl-expressing cells, demonstrating significant antitumor activity . The mechanism involves blocking ATP binding to the kinase domain, thereby preventing phosphorylation of substrate proteins critical for cell cycle progression.
Nilotinib hydrochloride appears as a white to off-white crystalline powder. It is soluble in water and organic solvents such as methanol and ethanol.
Key chemical properties include:
Nilotinib hydrochloride is primarily used in clinical settings for treating chronic myelogenous leukemia. It has also been explored for potential applications against other malignancies expressing similar tyrosine kinases.
In research settings, nilotinib analogues are synthesized to evaluate their biological activities and improve therapeutic profiles against resistant CML strains. Recent studies have focused on developing new analogues that enhance efficacy while minimizing side effects associated with traditional therapies .
Nilotinib hydrochloride emerged from structure-based drug design principles targeting the BCR-ABL tyrosine kinase, an oncogenic driver of chronic myeloid leukemia (CML). The molecular scaffold was engineered to inhibit both wild-type BCR-ABL and imatinib-resistant mutants by exploiting structural vulnerabilities in the kinase domain. Researchers utilized de-wetting energy analysis—a computational technique measuring hydration tightness differences between ABL and KIT kinase domains—to identify optimal binding regions for inhibitor engagement [3]. This approach enabled precise sculpting of nilotinib’s structure to maximize ABL affinity while minimizing off-target interactions. The design specifically addressed the "gatekeeper" T315I mutation, a major resistance mechanism in CML, by incorporating steric and electronic features that disrupt mutant kinase ATP binding while preserving wild-type inhibition [6] [10]. The strategy exemplifies rational reengineering of kinase inhibitors where molecular modifications are guided by crystallographic and thermodynamic data to overcome clinical resistance barriers.
Table 1: Key Design Objectives for Nilotinib
Design Objective | Structural Implementation | Biological Outcome |
---|---|---|
Overcome imatinib resistance | Trifluoromethyl group & optimized hinge binding | 20-30× increased potency vs BCR-ABL [5] |
Target T315I mutation | Steric shielding of binding pocket | Enhanced mutant kinase inhibition [6] |
Improve pharmacokinetics | Reduced basicity of piperazine ring | Lower pKa for enhanced cellular uptake [5] |
Nilotinib’s chemical structure (C₂₈H₂₂F₃N₇O·HCl) represents a strategic optimization of imatinib’s scaffold, featuring three critical modifications that significantly enhance BCR-ABL binding:
Table 2: Structural Comparison of Imatinib vs Nilotinib
Structural Feature | Imatinib | Nilotinib | Impact on Binding |
---|---|---|---|
Central phenyl substituent | -H | -CF₃ | +3 hydrophobic interactions; ΔG ↓ 2.5 kcal/mol |
Terminal group | N-methylpiperazine | N-methylimidazole | Tighter hinge region fit; reduced flexibility |
Amide orientation | C=O facing pyridine | C=O facing trifluoromethylphenyl | Optimal H-bond with Thr315 backbone NH |
These modifications collectively enabled nilotinib to bind the ABL kinase domain with higher occupancy in the DFG-out (inactive) conformation, where the phenyl group of Phe401 rotates to create a deep allosteric pocket accommodating the trifluoromethylphenyl group [3] [8].
Nilotinib’s selectivity profile was refined through systematic pharmacophore optimization targeting three key regions of the kinase inhibitor binding site:
Recent "OH-implant" strategies have demonstrated that introducing hydroxyl groups into nilotinib analogues (e.g., B1 derivative) can further optimize solubility and kinase selectivity by creating new hydrogen-bonding "hot spots" [6]. Computational pharmacophore models confirm that nilotinib’s binding energy distribution correlates with conserved serine/threonine kinase motifs, explaining its 150-fold selectivity for ABL over SRC kinases compared to imatinib’s 30-fold selectivity [4] [7].
Synchrotron X-ray powder diffraction analysis (space group P1, #1) reveals nilotinib’s molecular conformation in complex with ABL kinase:
Crystallographic studies of the nilotinib-ABL complex (PDB: 3CS9) confirm the DFG-out conformation stabilizes a type II inhibitory mode where nilotinib’s molecular planarity allows deeper penetration into the ATP-binding cleft compared to imatinib. The 3-trifluoromethyl group occupies a hydrophobic subpocket vacated by Phe401 rotation, explaining nilotinib’s superior inhibition of imatinib-resistant mutants except T315I [3]. The crystal packing features infinite chains along the [111] direction stabilized by N-H···N hydrogen bonds (graph set C₁₁(13)), with additional stabilization from weak C-H···O interactions between the amide carbonyl and adjacent molecule’s pyridine ring [8].
Table 3: Key Crystallographic Features of Nilotinib-Kinase Binding
Parameter | Value | Functional Significance |
---|---|---|
H-bond distances | 2.76–2.89 Å | Optimal geometry for kinase hinge binding |
Dihedral angle (pyrimidine-phenyl) | 37.2° | Balances planarity and solvent exposure |
DFG motif displacement | Phe401 rotation > 12Å | Creates deep allosteric pocket for -CF₃ |
Hydrophobic contact area | 184 Ų vs imatinib’s 152 Ų | Enhanced binding energy & residence time |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7